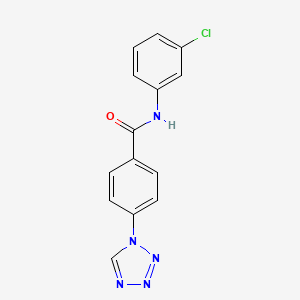
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as CGP 37157, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which has been implicated in a variety of cellular processes, including apoptosis, necrosis, and oxidative stress.
Mechanism of Action
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which regulates the exchange of calcium and sodium ions across the mitochondrial membrane. By inhibiting this transporter, N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 reduces mitochondrial calcium overload, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neuronal survival in animal models of stroke and traumatic brain injury. N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has also been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 in lab experiments is its potency as a mitochondrial Na+/Ca2+ exchanger inhibitor. This allows for precise control over mitochondrial calcium levels, which can be useful in studying the effects of calcium overload on cellular processes. However, one limitation of using N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157. One potential avenue is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger, which could have therapeutic applications in a variety of diseases. Another potential area of research is the investigation of the role of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 in mitochondrial dynamics, as it has been shown to affect mitochondrial fission and fusion. Additionally, the potential use of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 as a chemotherapeutic agent warrants further investigation, particularly in combination with other anti-cancer drugs.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 involves the reaction of 3-chlorobenzoyl chloride with sodium azide to form 3-chlorobenzoyl azide. This compound is then reacted with 4-aminobenzamide in the presence of a copper catalyst to yield N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157.
Scientific Research Applications
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has also been investigated for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWALXDDAGMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


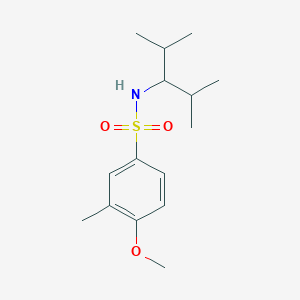
![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
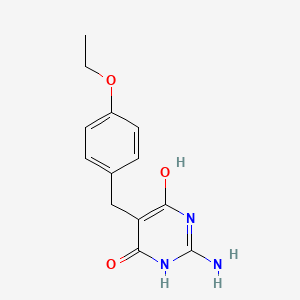
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
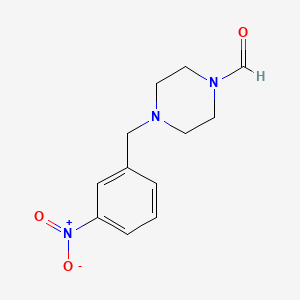
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)


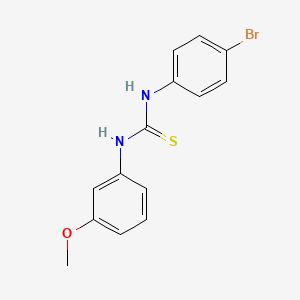
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
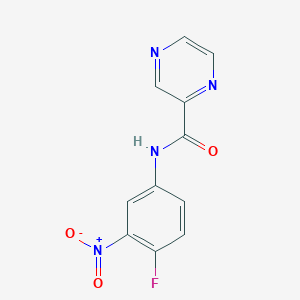
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)